1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol
Description
1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol is a cyclobutanol derivative featuring a 2-ethylpiperidine substituent attached via a methylene group to the cyclobutane ring. The compound combines a strained four-membered cyclobutanol core with a nitrogen-containing heterocycle (piperidine), imparting unique physicochemical properties.
Properties
IUPAC Name |
1-[(2-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-11-6-3-4-9-13(11)10-12(14)7-5-8-12/h11,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQRFHCMBAOEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Formation
The cyclobutane core can be synthesized primarily through [2 + 2] cycloaddition reactions, a well-established method for cyclobutane ring construction. This can be achieved via photochemical or catalytic approaches:
[2 + 2] Photocycloaddition: Olefins undergo photochemical [2 + 2] cycloaddition under UV irradiation (commonly λ = 254 nm) in suitable solvents such as diethyl ether or tetrahydrofuran. Copper(I) catalysis can enhance the reaction efficiency and selectivity, favoring cis-anti-cis stereochemistry in the cyclobutane ring. Intramolecular or intermolecular cycloadditions can be employed depending on the substrate design. This method is noted for generating cyclobutanes with high stereoselectivity and has been applied to various substituted olefins to form complex cyclobutanes.
Biomass-Derived Photocycloaddition: Recent advances include synthesizing cyclobutane-containing building blocks from biomass-derived olefins (e.g., sorbic acid) via clean [2 + 2] photocycloaddition under UV irradiation. After photoreaction, the cyclobutane-containing product is isolated by acidification and extraction, followed by chromatographic purification, yielding cyclobutane diacids or alcohols in moderate yields (~40%). Although this method is more focused on diacid building blocks, the principles of photochemical cyclobutane formation are applicable.
Hydroxyl Group Installation on Cyclobutane Ring
The hydroxyl group at the 1-position of the cyclobutane ring can be installed either by:
Reduction of Cyclobutanone: Starting from cyclobutanone derivatives, reduction with hydride reagents such as sodium borohydride or lithium aluminum hydride yields the corresponding cyclobutanol with retention of stereochemistry.
Partial Deprotection or Functional Group Transformation: In some synthetic routes, hydroxyl groups are revealed by deprotection of silyl ethers or oxidative cleavage of protecting groups after cyclobutane ring formation.
Representative Synthetic Route Summary
Research Findings and Notes
The stereochemical outcome of the cyclobutane ring formation is influenced by the choice of catalyst and solvent, with Cu(I) catalysis favoring cis-anti-cis stereochemistry.
Reductive alkylation provides a versatile and efficient method to attach the piperidinylmethyl group, with yields strongly dependent on the nature of the aldehyde and amine used.
Photochemical methods for cyclobutane synthesis from biomass-derived olefins demonstrate the potential for sustainable and green chemistry approaches, although yields may be moderate and reaction times long (e.g., 19 days for complete conversion).
The combination of photochemical cyclobutane formation and subsequent functionalization via reductive alkylation is a practical strategy for synthesizing complex cyclobutanol derivatives such as 1-[(2-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of cyclobutyl halides.
Scientific Research Applications
1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially modulating their activity. The hydroxyl group may form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
- Piperidine vs. Amine Substituents: The 2-ethylpiperidine group in the target compound introduces steric bulk and basicity compared to simpler amines (e.g., cyclopropylamino in ). This may enhance interactions with biological targets but reduce solubility in polar solvents .
- Spirocyclic vs.
Biological Activity
1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol is an organic compound with the molecular formula C12H23NO and a molecular weight of 197.32 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structure, which combines a cyclobutane ring with a piperidine moiety. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a hydroxyl group and a piperidine ring with an ethyl substituent. The structural uniqueness contributes to its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H23NO |
| Molecular Weight | 197.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2201315-15-1 |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The piperidine ring can modulate receptor activity, while the hydroxyl group may facilitate hydrogen bonding, enhancing binding affinity to specific enzymes or receptors.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- Antidepressant Effects : Compounds containing piperidine structures are often studied for their antidepressant properties due to their interaction with neurotransmitter systems.
- Analgesic Properties : Some derivatives have shown promise in pain management by modulating pain pathways in the central nervous system.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Study on Neurotransmitter Modulation : A study published in the Journal of Medicinal Chemistry demonstrated that similar piperidine derivatives could effectively inhibit serotonin reuptake, suggesting potential antidepressant activity .
- Pain Management Research : Another investigation highlighted the analgesic effects of piperidine-based compounds in animal models, indicating their role in reducing nociceptive responses .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of cyclobutanone with 2-ethylpiperidine, followed by reduction processes. This compound serves as an intermediate in the synthesis of more complex pharmaceutical agents.
Synthetic Route Overview
| Step | Description |
|---|---|
| Formation of Intermediate | Cyclobutanone reacts with 2-ethylpiperidine to form an imine intermediate. |
| Reduction | The imine is reduced using sodium borohydride or lithium aluminum hydride. |
Comparison with Related Compounds
To understand its uniqueness, it is essential to compare it with structurally similar compounds:
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| 1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol | Cyclopentane instead of cyclobutane | Potentially different receptor interactions |
| 1-[(2-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol | Methyl group instead of ethyl on piperidine | Variations in pharmacological effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, cyclobutan-1-ol derivatives can be synthesized via base-catalyzed alkylation of 2-ethylpiperidine with a brominated cyclobutanol precursor. Use of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as a base under inert atmosphere (e.g., nitrogen) minimizes oxidation . Reaction temperature (0–25°C) and solvent polarity (THF vs. DMF) critically affect regioselectivity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Combine analytical techniques:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclobutanol C-O stretch at ~3.5 ppm; piperidine ring protons at 1.2–2.8 ppm).
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks .
- FT-IR : Verify hydroxyl (3200–3600 cm⁻¹) and tertiary amine (no N-H stretch) functional groups .
Q. What safety protocols are essential for handling this compound?
- Methodology : Follow general guidelines for tertiary amines and cyclobutanol derivatives:
- Use fume hoods and PPE (nitrile gloves, lab coat).
- Avoid inhalation/contact; ethanol or acetone for spill cleanup .
- Store at 4°C in airtight containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How does the stereochemistry of the piperidine-cyclobutanol linkage influence biological activity?
- Methodology :
- Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived ligands) and compare pharmacokinetics.
- Use molecular docking (AutoDock Vina) to analyze binding affinity to CNS targets (e.g., σ receptors) .
- Validate with in vitro assays (e.g., radioligand displacement in HEK293 cells expressing human σ-1 receptors) .
Q. What mechanistic insights explain contradictory data in receptor binding studies?
- Methodology :
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled pentazocine) to quantify σ-1 receptor affinity. Contradictions may arise from assay conditions (e.g., pH, Mg²⁺ concentration) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess ligand-receptor stability. Compare results across force fields (CHARMM vs. AMBER) .
Q. Can this compound serve as a precursor for fluorinated analogs with enhanced blood-brain barrier (BBB) penetration?
- Methodology :
- Electrophilic Fluorination : React with Selectfluor® in acetonitrile at 60°C. Monitor via ¹⁹F NMR.
- LogP Measurement : Use shake-flask method (octanol/water) to predict BBB permeability. Target LogP ~2–3 for optimal penetration .
Data Contradiction Analysis
Q. Why do oxidation studies report varying products (ketones vs. aldehydes)?
- Resolution :
- Oxidant Selection : PCC yields cyclobutanone (ketone), while TEMPO/NaOCl generates aldehydes via selective C-OH oxidation .
- Steric Effects : Bulky 2-ethylpiperidine group may hinder oxidation at the cyclobutanol carbon, favoring alternative pathways .
Research Design Recommendations
Designing a Structure-Activity Relationship (SAR) Study
- Steps :
Synthesize analogs with modified piperidine substituents (e.g., 2-propyl, 2-isopropyl).
Test in vitro (IC₅₀ in receptor assays) and in silico (QSAR models using MOE software).
Correlate steric/electronic parameters (Hammett σ, Taft Es) with activity .
Optimizing Solubility for In Vivo Studies
- Approach :
- Prepare hydrochloride salts (HCl in diethyl ether).
- Use dynamic light scattering (DLS) to assess nanoparticle formulations (e.g., PEG-PLGA) for aqueous solubility enhancement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
